molecular formula C10H16ClNO B1589322 (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride CAS No. 873893-95-9

(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride

Cat. No. B1589322
M. Wt: 201.69 g/mol
InChI Key: XPWHPGHAPKCHQY-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE is structurally similar to ketamine and phencyclidine (PCP) and has been used in scientific research as a potential treatment for various neurological and psychiatric disorders.

Scientific Research Applications

  • Synthesis and Optical Activity : This compound is used as an optical active intermediate in the synthesis of pharmaceuticals. For example, it was synthesized from d-alanine and used in the production of (R,R)-formoterol, a medication used in the treatment of asthma and chronic obstructive pulmonary disease (Wei Fan, Lei Chen, Li Hai, & Yong Wu, 2008).

  • Pharmacological Research : It's used in the study of nonpeptide antagonists of the substance P (NK1) receptor, indicating potential applications in understanding physiological properties of substance P and exploration of its role in diseases (R. Snider et al., 1991).

  • Chemical Ligand Development : The compound is involved in the development of hexadentate N3O3 amine phenol ligands for Group 13 metal ions, which are significant in coordination chemistry (Shuang Liu, E. Wong, S. Rettig, & C. Orvig, 1993).

  • Toxicokinetics and Analytical Toxicology : This compound has been studied in toxicokinetic contexts, particularly in understanding drug–drug interactions, influence of individual polymorphisms, and elimination routes in forensic and clinical toxicology (Lilian H. J. Richter et al., 2019).

  • Organic Chemistry and Synthesis : It's used in various organic synthesis processes. For instance, its derivatives have been synthesized and evaluated for antimicrobial and other biological activities (M. Georgiadis, 1976).

  • Chemical Analysis and Sensor Development : The compound is involved in the preparation of iodide selective carbon paste electrodes, indicating its application in chemical sensing and analysis (M. Ghaedi et al., 2015).

  • Polymer Chemistry : It has been utilized in the functional modification of polymers, such as polyvinyl alcohol/acrylic acid hydrogels, for potential medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

properties

IUPAC Name

(1S)-1-(2-methoxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-9(11)8-6-4-5-7-10(8)12-2;/h4-7,9H,3,11H2,1-2H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWHPGHAPKCHQY-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468990
Record name (1S)-1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride

CAS RN

873893-95-9
Record name (1S)-1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.